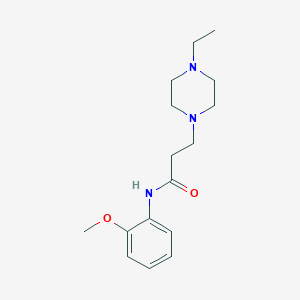

![molecular formula C13H16N2O2 B5551065 N-[(环戊氨基)羰基]苯甲酰胺](/img/structure/B5551065.png)

N-[(环戊氨基)羰基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to "N-[(cyclopentylamino)carbonyl]benzamide," often involves complex organic reactions. For instance, the synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a related compound, were detailed through methods such as IR, H and C-NMR, mass spectrometry, and elemental analysis. These processes highlight the intricate steps involved in creating benzamide derivatives, starting from their respective amino and carboxylate precursors (Saeed, Rashid, Bhatti, & Jones, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography, providing insights into their crystalline forms and spatial arrangements. As an example, the crystal structure determination of related benzamides reveals their monoclinic space group and unit cell dimensions, along with intramolecular hydrogen bonding patterns, which are crucial for understanding the compound's stability and reactivity (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and potential for further chemical modifications. The cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into 3,1-benzoxazines under different conditions is one such reaction, showcasing the versatile nature of these compounds (Kazaryants, Erastov, Galkin, Vyrypaev, Salikhov, & Abdrakhmanov, 2011).

Physical Properties Analysis

The physical properties of benzamide derivatives, including their solubility, melting points, and crystal structures, are fundamental for their application in various fields. These properties are often determined through spectroscopic techniques and crystallography, providing a basis for their identification and purity assessment.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, are essential for their functional applications. Studies involving molecular docking and bioassay as cyclooxygenase-2 inhibitors highlight the importance of understanding these properties for therapeutic applications (Al-Hourani et al., 2016).

科学研究应用

有机化学中的亲电环化

Mehta、Yao 和 Larock (2012) 的一项研究深入探讨了 2-(1-炔基)苯甲酰胺的亲电环化,导致形成环状亚胺酸酯。这个过程涉及羰基的氧气而不是酰胺官能团的氮气,在复杂有机化合物的合成中具有重要意义 (Mehta, Yao, & Larock, 2012).

环境分析中的化学传感器

Sun、Wang 和 Guo (2009) 开发了一系列 N-硝基苯基苯甲酰胺衍生物,作为检测水环境中氰化的化学传感器。这项研究突出了苯甲酰胺衍生物在环境监测和安全中的潜力 (Sun, Wang, & Guo, 2009).

癌症研究和治疗

Kraker 等人 (2003) 研究了 N-乙酰二萘甲酰胺衍生物 CI-994 在调节 HCT-8 结肠癌中组蛋白乙酰化的作用。这种化合物抑制组蛋白脱乙酰酶,导致组蛋白过度乙酰化,这在癌症治疗中至关重要 (Kraker et al., 2003).

成像和诊断应用

Eisenhut 等人 (2000) 专注于用于黑色素瘤成像的放射性碘化 N-(二烷基氨基烷基)苯甲酰胺。他们的研究为开发用于诊断成像中黑色素瘤更好的摄取和选择性的新型化合物做出了贡献 (Eisenhut et al., 2000).

化学合成

Cui、Zhang、Wang 和 Wu (2013) 在 Rh(III) 催化的 C-H 活化和与苯甲酰胺的环加成中利用了乙烯基碳正离子。这种方法产生氮杂菲酮,在化学合成的有效和温和的反应条件方面具有重要意义 (Cui, Zhang, Wang, & Wu, 2013).

作用机制

安全和危害

属性

IUPAC Name |

N-(cyclopentylcarbamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-12(10-6-2-1-3-7-10)15-13(17)14-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZHVOZZECTNEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzoyl-N'-cyclopentylurea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)

![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)

![3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B5551000.png)

![N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5551012.png)

![2-[(1-oxido-4-quinolinyl)thio]ethanol](/img/structure/B5551019.png)

![16-acetyl-9-methyl-13-(1H-pyrrol-2-ylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5551021.png)

![8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551039.png)

![2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B5551045.png)

![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551053.png)

![4-[4-(methylthio)benzyl]morpholine](/img/structure/B5551056.png)

![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5551060.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5551073.png)